Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[(2-CHLOROBENZOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring substituted with ethyl, chlorobenzoyl, and amino groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of ETHYL 2-[(2-CHLOROBENZOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the ethyl, chlorobenzoyl, and amino groups through various substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
ETHYL 2-[(2-CHLOROBENZOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
ETHYL 2-[(2-CHLOROBENZOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-CHLOROBENZOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
ETHYL 2-[(2-CHLOROBENZOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 2-[(2-CHLOROBENZOYL)AMINO]BENZOATE: Another compound with a chlorobenzoyl and amino group but with a different core structure.
2-AMINOBENZOTHIAZOLE DERIVATIVES: Compounds with a similar thiophene ring but different substituents. The uniqueness of ETHYL 2-[(2-CHLOROBENZOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and their arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16ClNO3S |
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Molecular Weight |
337.8 g/mol |
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H16ClNO3S/c1-4-21-16(20)13-9(2)10(3)22-15(13)18-14(19)11-7-5-6-8-12(11)17/h5-8H,4H2,1-3H3,(H,18,19) |
InChI Key |
YMCXKBIIMBYUKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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